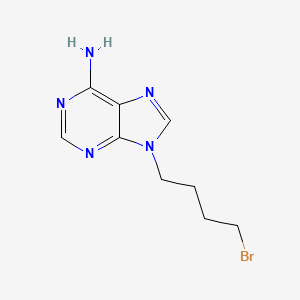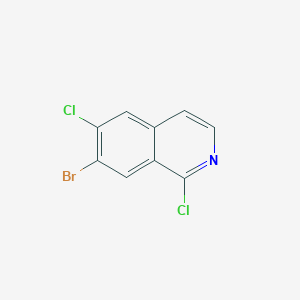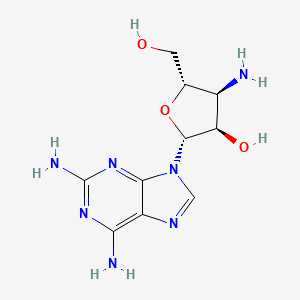![molecular formula C16H21NO3 B11846766 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-(Pyridin-2-YL)-6-oxaspiro[45]decan-9-YL)acetic acid is a complex organic compound featuring a spirocyclic structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-(Pyridin-2-YL)-6-oxaspiro[45]decan-9-YL)acetic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
- 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- Pyridin-2-yl-methanones
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: Compared to similar compounds, 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetic acid |
InChI |
InChI=1S/C16H21NO3/c18-14(19)11-15(13-5-1-4-9-17-13)8-10-20-16(12-15)6-2-3-7-16/h1,4-5,9H,2-3,6-8,10-12H2,(H,18,19) |
InChI Key |
WOBPBSWVWCCPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CC(=O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


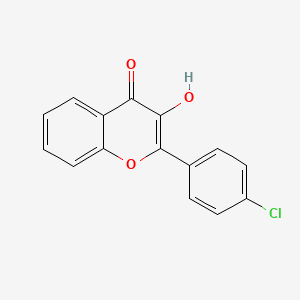
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)
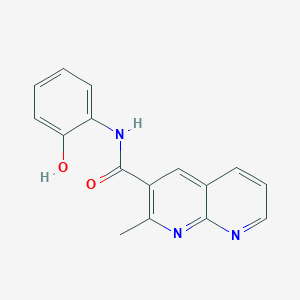
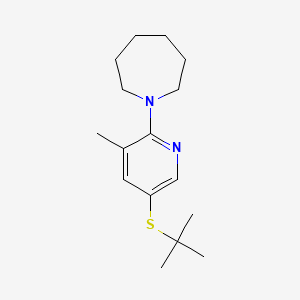
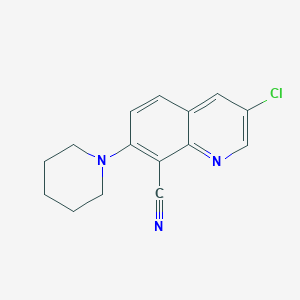

![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)

